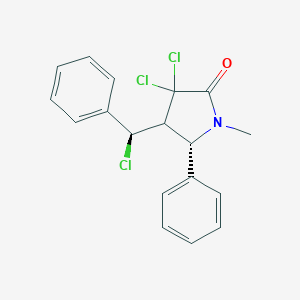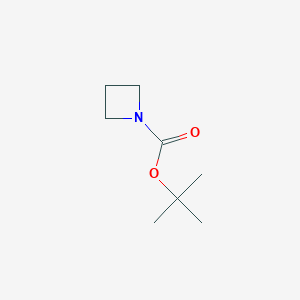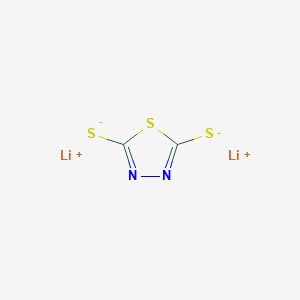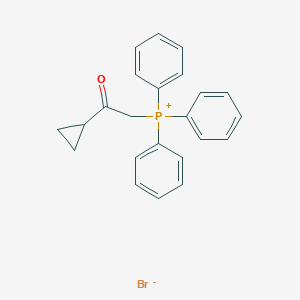
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of nuclear factor-kappa B (NF-kB), and decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- in lab experiments is its potential therapeutic applications. It can be used to investigate the mechanisms of inflammation, pain, and tumor growth, and to develop new therapies for various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)-.
Orientations Futures
There are several future directions for research on urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)-. One area of interest is investigating its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is studying its potential use in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to determine the optimal dosage and safety profile of this compound for clinical use.
Conclusion
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound with potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor properties, and has been investigated for its potential use in treating various diseases. Further studies are needed to determine its optimal dosage and safety profile for clinical use.
Méthodes De Synthèse
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 2,6-diisopropylaniline with 1-bromo-3-chloropropane to obtain 2,6-bis(1-methylethyl)phenyl)-3-chloropropylamine. This compound is then reacted with 1-(1,2-dimethyl-1H-indol-3-yl)cyclopentanol in the presence of a base to obtain the final product.
Applications De Recherche Scientifique
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
145131-59-5 |
|---|---|
Nom du produit |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,2-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Formule moléculaire |
C29H39N3O |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
1-[[1-(1,2-dimethylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-19(2)22-13-11-14-23(20(3)4)27(22)31-28(33)30-18-29(16-9-10-17-29)26-21(5)32(6)25-15-8-7-12-24(25)26/h7-8,11-15,19-20H,9-10,16-18H2,1-6H3,(H2,30,31,33) |
Clé InChI |
RVKCQYKXEDPLOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
Autres numéros CAS |
145131-59-5 |
Synonymes |
1-[[1-(1,2-dimethylindol-3-yl)cyclopentyl]methyl]-3-(2,6-dipropan-2-yl phenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




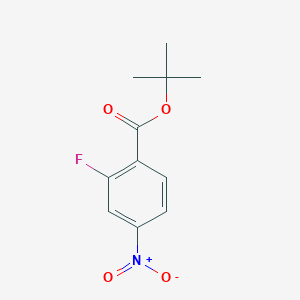
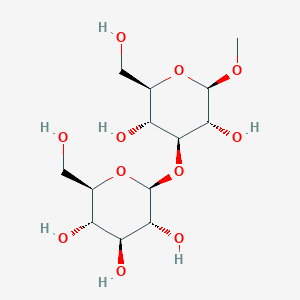
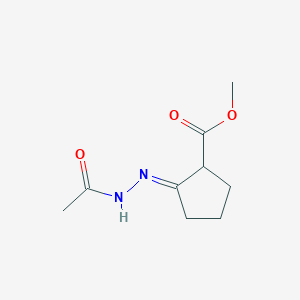


![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)


![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
